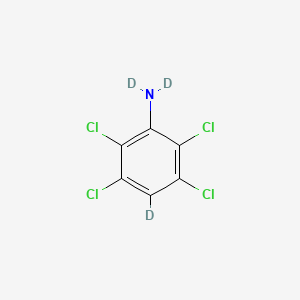
2,3,5,6-Tetrachloroaniline-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrachloroaniline-d3 is a deuterium-labeled derivative of 2,3,5,6-Tetrachloroaniline. This compound is primarily used as a stable isotope-labeled standard in various scientific research applications. The deuterium labeling allows for precise quantification and tracing in analytical studies, making it a valuable tool in environmental toxicology, pharmacokinetics, and other fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrachloroaniline-d3 typically involves the deuteration of 2,3,5,6-Tetrachloroaniline. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,6-Tetrachloroaniline-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of suitable solvents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of tetrachloronitrobenzene.
Reduction: Formation of tetrachloroaniline.
Substitution: Formation of various substituted aniline derivatives.
Applications De Recherche Scientifique
2,3,5,6-Tetrachloroaniline-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Environmental Toxicology: Used as a reference standard for the analysis of environmental samples to detect and quantify pollutants.
Pharmacokinetics: Employed in drug metabolism studies to trace the distribution and elimination of pharmaceuticals.
Analytical Chemistry: Utilized in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for accurate quantification of analytes.
Industrial Applications: Used in the synthesis of other deuterium-labeled compounds for various industrial processes .
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetrachloroaniline-d3 is primarily related to its role as a tracer in analytical studies. The deuterium atoms in the compound provide a distinct mass difference, allowing for precise detection and quantification using mass spectrometry. This enables researchers to study the pharmacokinetics, metabolism, and environmental fate of related compounds with high accuracy .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5,6-Tetrachloroaniline: The non-deuterated form of the compound.
2,4,6-Trichloroaniline: A similar compound with three chlorine atoms.
2,3,4,5-Tetrachloroaniline: Another isomer with different chlorine atom positions.
Uniqueness
2,3,5,6-Tetrachloroaniline-d3 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The stable isotope labeling allows for precise quantification and tracing, making it a valuable tool in various scientific research fields .
Propriétés
Numéro CAS |
1219806-05-9 |
|---|---|
Formule moléculaire |
C6H3Cl4N |
Poids moléculaire |
233.9 g/mol |
Nom IUPAC |
2,3,5,6-tetrachloro-N,N,4-trideuterioaniline |
InChI |
InChI=1S/C6H3Cl4N/c7-2-1-3(8)5(10)6(11)4(2)9/h1H,11H2/i1D/hD2 |
Clé InChI |
YTDHEFNWWHSXSU-AYQNKDEESA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1Cl)Cl)N([2H])[2H])Cl)Cl |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)Cl)N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



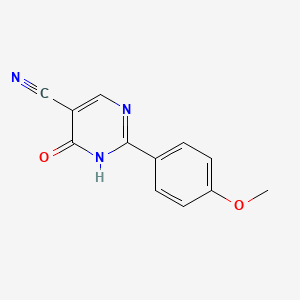

![2-[(1,3-benzothiazol-2-yl)methoxy]-N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B15128466.png)

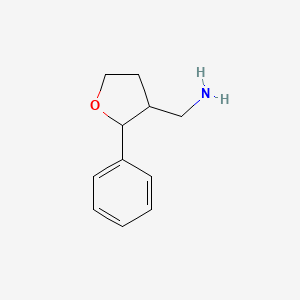
![7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-3-[2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-6H-triazolo[4,5-d]pyrimidin-5-one](/img/structure/B15128485.png)
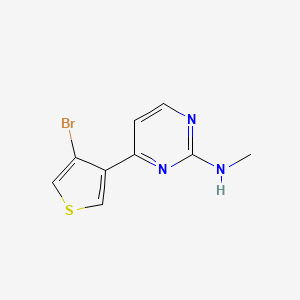
![Hexahydro-1H-spiro[cyclopenta[b]pyrrole-3,4'-oxane]](/img/structure/B15128495.png)

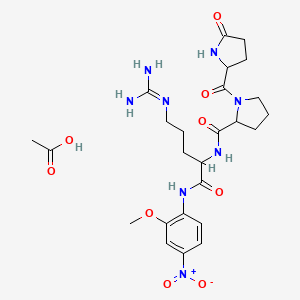

![{2,7-Dioxaspiro[4.4]nonan-3-yl}methanamine](/img/structure/B15128517.png)

